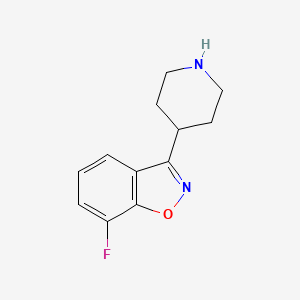

7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

説明

特性

分子式 |

C12H13FN2O |

|---|---|

分子量 |

220.24 g/mol |

IUPAC名 |

7-fluoro-3-piperidin-4-yl-1,2-benzoxazole |

InChI |

InChI=1S/C12H13FN2O/c13-10-3-1-2-9-11(15-16-12(9)10)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 |

InChIキー |

CAIBAOYZWXTBNC-UHFFFAOYSA-N |

正規SMILES |

C1CNCCC1C2=NOC3=C2C=CC=C3F |

製品の起源 |

United States |

準備方法

Preparation Methods of 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole

Hydroxylamine-Mediated Cyclization from Benzoylpiperidine Precursors

One of the most industrially relevant and environmentally considerate methods involves the cyclization of a benzoylpiperidine derivative using hydroxylamine hydrochloride and an inorganic base, followed by acidification to yield the benzisoxazole ring system.

Process Summary:

- Starting Material: 4-(2,4-difluorobenzoyl)piperidine hydrochloride (or closely related benzoylpiperidine derivatives).

- Solvent: Alcoholic solvents such as methanol.

- Reagents: Hydroxylamine hydrochloride, inorganic base (commonly potassium hydroxide).

- Conditions: Reaction temperature maintained between 20–65 °C, typically 40–45 °C, for 5 to 72 hours.

- Workup: Dropwise addition of concentrated hydrochloric acid, cooling to 0–5 °C, followed by filtration and washing to isolate the hydrochloride salt of the product.

- Advantages:

- Replacement of triethylamine (a volatile organic base) with alkali metal hydroxides reduces environmental pollution.

- Mild reaction conditions and straightforward operations.

- High purity and yield of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.

- Yield: Improved compared to traditional methods, with simplified purification.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride in methanol | Starting material solubilization |

| 2 | Add hydroxylamine hydrochloride | Oximation of benzoyl group |

| 3 | Add potassium hydroxide (KOH) | Base-mediated cyclization |

| 4 | React at 40–45 °C for 5–72 hours | Formation of benzisoxazole ring |

| 5 | Add concentrated HCl dropwise, cool to 0–5 °C | Precipitation of hydrochloride salt |

| 6 | Filter and wash solid | Isolation of pure product |

This method is described in detail in patent CN111777601B, emphasizing the environmental and cost benefits of using inorganic bases over organic amines.

Grignard Reaction Followed by Cyclization

An earlier approach involves the preparation of benzoylpiperidine intermediates via Grignard reactions, followed by hydroxylamine-mediated cyclization.

Process Summary:

- Step 1: Reaction of 4-chloro-N-alkylpiperidine with benzonitrile derivatives via Grignard reagents in ethereal solvents such as tetrahydrofuran (THF).

- Step 2: Formation of 1-alkyl-4-benzoylpiperidine intermediates.

- Step 3: Cyclization with hydroxylamine (salt form) and base to form the benzisoxazole ring.

- Step 4: Hydrolysis steps to remove protecting groups or modify substituents as needed.

- Conditions: Reflux temperatures for hydrolysis; ambient to reflux for cyclization.

- Notes: Use of benzoyl peroxide as initiator in some cases; mineral acids like hydrochloric acid preferred for hydrolysis.

This method is more complex and involves multiple steps but is foundational in the synthesis of benzisoxazole derivatives including 7-fluoro analogues.

Multistage Synthesis via α-(2-pyridyl)-α-(aryl)-acetamides

In advanced synthetic schemes, this compound is used as a building block to synthesize complex heterocyclic compounds. The compound itself can be prepared or isolated and then reacted with bromobutyl derivatives to form fused pyrido-pyrimidine systems.

- Key Steps:

- Preparation of α-(2-pyridyl)-α-(aryl)-acetamides from phenylacetonitrile derivatives.

- Cyclocondensation with diethyl carbonate to form pyrido[1,2-c]pyrimidine-1,3-diones.

- N-alkylation with 1,4-dibromobutane followed by catalytic reduction.

- Final reaction with this compound to yield target compounds.

This method highlights the compound’s synthetic utility rather than its direct preparation but confirms the availability of high-purity this compound for advanced synthesis.

Comparative Table of Preparation Methods

Research Discoveries and Notes

- The use of inorganic bases such as potassium hydroxide instead of triethylamine in the cyclization step reduces environmental pollution and simplifies purification processes.

- The hydrochloride salt form of this compound is often isolated due to its stability and ease of handling.

- The compound serves as a key intermediate in the synthesis of pharmacologically active molecules, including antipsychotic agents like Paliperidone, demonstrating its pharmaceutical relevance.

- Spectroscopic analyses (1H NMR, 13C NMR, LC/MS, HRMS) confirm the structure and purity of synthesized compounds, ensuring reproducibility and quality control in synthesis.

- The environmental impact and cost-efficiency of synthesis methods are critical considerations in industrial-scale production, with recent patents focusing on greener and scalable processes.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the benzisoxazole core, potentially leading to the formation of reduced benzisoxazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation Products: N-oxide derivatives of the piperidinyl group.

Reduction Products: Reduced benzisoxazole derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is used as a building block in organic synthesis for the development of new chemical entities with potential biological activities.

Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

作用機序

The mechanism of action of 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom and the piperidinyl group play crucial roles in enhancing the compound’s binding affinity and selectivity. The benzisoxazole core structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomerism: 6-Fluoro vs. 7-Fluoro Substitution

The position of the fluorine atom significantly impacts biological activity and receptor affinity:

- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole :

- Antiproliferative Activity : Exhibits potent activity against HT-29 colon cancer cells (IC₅₀ = 2.1 µM) via tubulin acetylation and histone deacetylase inhibition .

- Neuropharmacology : Serves as a metabolite of antipsychotics like paliperidone palmitate and iloperidone, contributing to 5-HT₁A and D₂ receptor binding .

- Acetylcholinesterase Inhibition : Displays inhibitory effects (IC₅₀ = 0.8 µM) due to enhanced electron-withdrawing properties of the 6-fluoro group .

- 7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Limited direct data exists, but structural analogs suggest that the 7-fluoro substitution may alter metabolic stability and receptor selectivity compared to the 6-fluoro isomer .

Key Insight : Fluorine at C-6 enhances electronic effects critical for enzyme inhibition, while C-7 substitution may influence steric interactions in receptor binding .

Piperidinyl Modifications

Substituents on the piperidine ring modulate potency and selectivity:

- 6-Fluoro-3-[1-(3-(1,3-dihydro-2-oxo-2H-benzimidazol-1-yl)propyl)-4-piperidinyl]-1,2-benzisoxazole (Compound 11b) :

- 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride: Molecular weight: 256.70 g/mol; CAS: 84163-16-4. Used in radioligand synthesis for acetylcholinesterase imaging, highlighting its role in diagnostic applications .

Key Insight : Bulky substituents on the piperidine nitrogen (e.g., benzimidazolone) improve CNS penetration and receptor binding, while smaller groups favor metabolic stability .

Functional Group Variations

Sulfonamide Derivatives

- 3-(Sulfamoylmethyl)-1,2-benzisoxazole (Zonisamide) :

- Comparison with Fluoro-piperidinyl Analogs :

Triazole and Chromenone Hybrids

- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate: Synthesized via nucleophilic substitution (yield: 78%).

Physicochemical and Pharmacokinetic Properties

Key Insight : Fluoro-piperidinyl benzisoxazoles exhibit moderate solubility, necessitating formulation adjustments for bioavailability, whereas sulfonamide derivatives like zonisamide benefit from aqueous solubility .

Corrosion Inhibition Properties

- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FPBH) :

- Triazole Derivatives :

- Lower inhibition efficiency (75–82%) due to weaker π-orbital interactions with metal surfaces .

生物活性

7-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antiproliferative effects, receptor binding affinities, and potential as a scaffold for drug development.

- Chemical Formula : CHClFNO

- Molecular Weight : 256.70 g/mol

- CAS Number : 84163-13-3

Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various carcinoma cell lines. A study synthesized several derivatives and assessed their effects using the MTT assay. Notably, compounds 5a, 5d, and 5k showed potent activity against HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cells. The structure-activity relationship (SAR) indicated that substitutions at the N-terminal significantly influenced antiproliferative efficacy .

Table 1: Antiproliferative Activity of Selected Compounds

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5a | HeLa | 0.5 |

| 5d | HT-29 | 0.8 |

| 5k | MCF-7 | 0.6 |

Receptor Binding Affinity

The compound has been studied for its affinity towards serotonin receptors, particularly the 5-HT receptor and serotonin transporter (SERT). Modifications involving the introduction of the benzisoxazole moiety have been shown to enhance binding affinity significantly. For instance, derivatives with higher saturation levels demonstrated improved interactions with multiple receptors, including 5-HT, 5-HT, and D receptors .

Table 2: Receptor Binding Affinity

| Compound | Receptor | K (nM) |

|---|---|---|

| 6a | 5-HT | 36.0 |

| 7f | SERT | 52.0 |

| 7g | 5-HT | 62.0 |

Case Studies

Several studies have highlighted the therapeutic potential of this compound class:

- Antidepressant Activity : A study explored the pharmacological profile of compounds derived from this compound, demonstrating their capacity to act as dual-action antidepressants by modulating serotonin pathways .

- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of synthesized derivatives against various pathogens, revealing that certain compounds exhibited superior inhibitory activity compared to standard antibiotics .

Q & A

Q. What are the key synthetic routes for 7-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, and how can reaction conditions be optimized?

The compound is commonly synthesized via hydroxylamine sulfate/KOH-mediated oxime formation followed by internal cyclization. A one-step protocol involving alkaline hydrolysis of N-protected ketones has been reported to improve yield and purity . Modifications, such as microwave-assisted synthesis (for benzisoxazole analogs), may enhance efficiency but require validation for fluorine-substituted derivatives . Optimization focuses on solvent choice (e.g., polar aprotic solvents), base selection (e.g., organic bases for coupling reactions), and temperature control to minimize side reactions .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Techniques include:

- Nuclear Magnetic Resonance (NMR): Confirming fluorine substitution at position 7 and piperidinyl linkage at position 3.

- High-Resolution Mass Spectrometry (HRMS): Verifying molecular formula (C₁₂H₁₃FN₂O) .

- X-ray crystallography: Resolving bond angles and planarity of the benzisoxazole core, critical for receptor interactions .

Q. What in vitro assays are used to assess baseline receptor affinity for this compound?

Standard assays include:

- Radioligand binding assays: For 5-HT1A, SERT, and D2 receptors using tritiated ligands (e.g., [³H]spiroperidol for D2) .

- Functional activity tests: Agonism/antagonism profiles via cAMP modulation or calcium flux assays in transfected cell lines .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution, piperidinyl saturation) influence dual 5-HT1A/SERT affinity?

- Fluorine at position 7: Enhances 5-HT1A binding (log Ki ~8.2) by stabilizing hydrophobic interactions in the receptor pocket .

- Piperidinyl saturation: Fully saturated piperidine improves metabolic stability but reduces SERT affinity due to steric hindrance .

- Substituents on the aryl-pyrido[1,2-c]pyrimidine moiety: Electron-withdrawing groups (e.g., Cl) increase SERT selectivity (Ki ratio 5-HT1A/SERT = 0.3) .

Q. What methodologies resolve contradictions in reported receptor affinity data across studies?

Discrepancies arise from:

- Receptor subtype specificity: Use of human vs. rodent receptors (e.g., 5-HT1A isoforms differ in ligand-binding domains) .

- Assay conditions: Variations in buffer pH, ion concentration, or co-incubation with GTP (for G-protein-coupled receptors) .

- Compound purity: Impurities like risperidone analogs (e.g., 5-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole) may confound results . Solution: Cross-validate using orthogonal assays (e.g., functional GTPγS binding vs. radioligand displacement) .

Q. How can metabolic instability of this compound derivatives be addressed?

- Liver microsome studies: Identify oxidation hotspots (e.g., piperidinyl N-dealkylation) .

- Structural modifications:

- N-substitution: Bulky groups (e.g., benzimidazolone) reduce CYP450-mediated degradation .

- Fluorine replacement: Hydrogen-bond acceptors (e.g., methoxy) improve stability without compromising affinity .

Q. What experimental designs are recommended for SAR studies targeting anticancer activity?

- Core scaffold diversification: Synthesize N-substituted derivatives (e.g., alkyl, aryl groups) to probe HDAC or tubulin acetylation pathways .

- In vitro cytotoxicity assays: Use panels of cancer cell lines (e.g., leukemia HL-60, solid tumors) with IC₅₀ determinations .

- Mechanistic studies: Western blotting for acetylated histones (HDAC inhibition) or apoptosis markers (caspase-3 activation) .

Methodological Considerations

Q. How are functional activities (agonist vs. antagonist) determined for 5-HT1A receptor ligands?

- Hypothermia induction in mice: Presynaptic agonism reduces body temperature, while postsynaptic antagonism lacks this effect .

- FST (Forced Swim Test): Antagonists increase mobility time, whereas agonists (e.g., compound 6a) show no effect, confirming presynaptic specificity .

Q. What strategies improve the discriminatory power of extended receptor profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。